![molecular formula C12H12N2O2 B2924378 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2196214-88-5](/img/structure/B2924378.png)

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

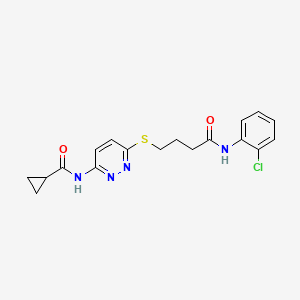

“2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . It belongs to the family of pyridopyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through various methods. One such method involves a metal-free C-3 chalcogenation process, which can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . Another method involves a multicomponent synthesis starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are diverse. For instance, a metal-free C-3 chalcogenation process has been used to synthesize 3-ArS/ArSe derivatives . Other reactions include a copper-catalyzed domino synthesis and a multicomponent synthesis .Scientific Research Applications

Pharmaceuticals: Antagonism and Enzyme Inhibition

The compound exhibits versatile biological activities, including CXCR3 antagonism and HLE inhibition , which are crucial in the development of new pharmaceuticals . These properties suggest potential applications in treating inflammatory diseases and other conditions where chemokine receptor modulation and leukocyte elastase inhibition are therapeutic targets.

Antimicrobial Agents

A study has shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one possess significant antimicrobial activity . This indicates that 2-cyclobutoxy derivatives could be used in developing new antimicrobial agents against a range of pathogenic bacteria, both Gram-positive and Gram-negative.

Agrochemicals: Pesticides and Herbicides

The structural motif of 4H-pyrido[1,2-a]pyrimidin-4-one is found in various agrochemicals . The compound’s derivatives could be explored for their potential use in pesticides and herbicides, contributing to the protection of crops from pests and diseases.

Material Science: Polymer Materials

Organosulfur and organoselenium compounds derived from 4H-pyrido[1,2-a]pyrimidin-4-one are used in material science, particularly in the creation of polymer materials . These materials have applications in various industries, including automotive, aerospace, and electronics.

Chemical Synthesis: Chalcogenation

The compound is used in metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This chemical process is valuable for creating compounds with broad functional group tolerance, which can be used in further synthetic applications.

Therapeutic Agents: Antioxidants and Antihypertensives

Due to the extensive use of organoselenium species as therapeutically active agents, derivatives of the compound could be explored for their antioxidant and antihypertensive properties . These applications are significant in the treatment and management of various cardiovascular diseases.

Mechanism of Action

Target of Action

It’s known that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit versatile biological activities , suggesting they interact with multiple targets.

Mode of Action

It’s known that the compound can undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .

Biochemical Pathways

The compound’s ability to undergo c-3 chalcogenation suggests it may influence pathways involving sulfur and selenium .

Result of Action

The compound’s ability to undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives suggests it may have significant synthetic utility .

Action Environment

It’s known that the compound’s c-3 chalcogenation reaction proceeds under mild conditions , suggesting it may be relatively stable under a range of environmental conditions.

properties

IUPAC Name |

2-cyclobutyloxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBRHNAQWVRLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)

![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)

![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)

![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)

![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)